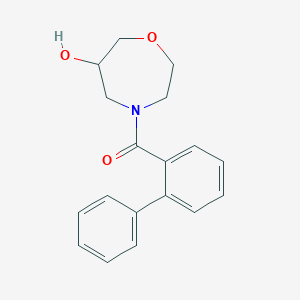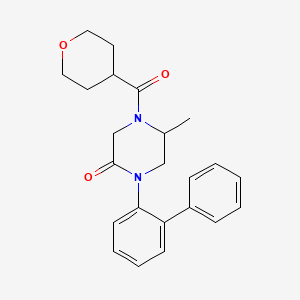
4-(biphenyl-2-ylcarbonyl)-1,4-oxazepan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The research into complex organic molecules like "4-(biphenyl-2-ylcarbonyl)-1,4-oxazepan-6-ol" often focuses on understanding their synthesis, molecular structure, chemical reactions, and physical and chemical properties. Such molecules are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of complex organic compounds involving biphenyl structures typically employs multi-step reactions, including Suzuki coupling reactions and Baeyer-Villiger oxidations. For instance, the synthesis of biphenyl-containing conjugated copolymers through Suzuki cross-coupling polycondensation reactions demonstrates the approach to building complex molecules with biphenyl units (Deniz et al., 2013).
Molecular Structure Analysis
Molecular structure determination of such compounds can involve X-ray crystallography, NMR spectroscopy, and computational methods. For example, structural analysis by X-ray diffraction and DFT calculations has been employed to understand the conformation and electronic structure of related compounds (Xu et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of compounds containing biphenyl and oxazepine units can vary widely, depending on the substituents and the specific structural context. Reactions may include electrophilic substitutions, nucleophilic additions, and cyclization reactions. The microwave-assisted synthesis of 4,5,6,7-tetrahydro-1,3-oxazepines highlights the chemical reactivity of related structures (Mollo & Orelli, 2016).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, can be influenced by the molecule's specific structural features, including the presence of biphenyl and oxazepine units. The crystalline structure and hydrogen bonding patterns provide insights into the physical properties of related compounds (Ünver & Tanak, 2018).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interactions with biological targets can be elucidated through experimental studies and computational modeling. For instance, the synthesis and study of biphenyl analogues of antituberculosis drugs highlight the impact of structural modifications on chemical properties and biological activity (Palmer et al., 2010).
Mécanisme D'action
The mechanism of action of biphenyl derivatives can vary depending on their specific structure and the biological system they interact with. For example, some biphenyl derivatives are used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(6-hydroxy-1,4-oxazepan-4-yl)-(2-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-15-12-19(10-11-22-13-15)18(21)17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-9,15,20H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYMCPJUCFPINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C2=CC=CC=C2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)


![2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)
![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)
![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)


![3-(3-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552899.png)

![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)
![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552903.png)
